molecular formula C17H18N2O4 B2828369 Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate CAS No. 338392-14-6

Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate

Cat. No.: B2828369
CAS No.: 338392-14-6
M. Wt: 314.341
InChI Key: STRULJOZBMKCBI-UHFFFAOYSA-N
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Description

Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate is a complex organic compound with a molecular formula of C16H18N2O4. This compound is characterized by the presence of a pyridine ring, an ethyl ester group, and a methoxyaniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate typically involves the reaction of 4-methoxyaniline with 2-chloronicotinic acid under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified using ethanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyridine compounds .

Scientific Research Applications

Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate involves its interaction with specific molecular targets. The compound binds to active sites of enzymes, inhibiting their activity. This inhibition occurs through the formation of stable complexes with the enzyme, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{3-[(4-aminophenyl)carbonyl]-2-pyridinyl}acetate
  • Ethyl 2-{3-[(4-hydroxyanilino)carbonyl]-2-pyridinyl}acetate

Uniqueness

Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate is unique due to the presence of the methoxyaniline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

ethyl 2-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-23-16(20)11-15-14(5-4-10-18-15)17(21)19-12-6-8-13(22-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRULJOZBMKCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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